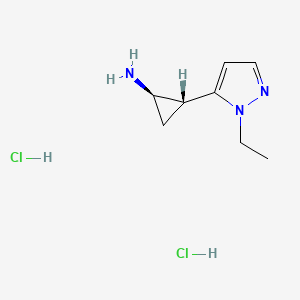![molecular formula C18H23N3O2S B2373468 (1R,5S)-8-(phenethylsulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2320852-14-8](/img/structure/B2373468.png)
(1R,5S)-8-(phenethylsulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,5S)-8-(phenethylsulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane, commonly known as PSB-603, is a chemical compound that has gained significant attention in the field of neuroscience due to its potential therapeutic applications. PSB-603 is a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that plays a crucial role in cognitive function, memory, and learning.
Wissenschaftliche Forschungsanwendungen
Rhodium-Catalyzed C–H Functionalization
The 8-azabicyclo[3.2.1]octane scaffold serves as a valuable substrate for Rhodium (III)-catalyzed C–H bond functionalization reactions. Researchers have developed a solvent-controlled method to selectively alkenylate the C–H bond of the pyrazole ring using internal alkynes. This versatile approach allows for the synthesis of either C–H alkenylation products or indazole derivatives with moderate to good yields .
Tropane Alkaloid Synthesis
The 8-azabicyclo[3.2.1]octane core is a central motif in the family of tropane alkaloids. These alkaloids exhibit diverse biological activities, making their stereoselective preparation crucial for drug discovery. Researchers have explored both acyclic and direct approaches to construct this scaffold. Notably, some methodologies achieve stereochemical control during the same transformation that generates the bicyclic architecture or through desymmetrization of achiral tropinone derivatives .
Drug Discovery
Due to its unique structure, the 8-azabicyclo[3.2.1]octane scaffold has potential in drug discovery. Researchers have used it as a key synthetic intermediate in total synthesis efforts. Its challenging yet intriguing architecture makes it an attractive target for designing novel pharmaceutical compounds .
Tubulin Polymerization Inhibition
Certain derivatives containing the 8-azabicyclo[3.2.1]octane scaffold have been evaluated as potential tubulin polymerization inhibitors and anticancer agents. For instance, compound 6q displayed potent tubulin polymerization inhibition .
Synthetic Methodology
The 8-azabicyclo[3.2.1]octane scaffold has found applications in synthetic methodology development. Researchers continue to explore efficient routes for its synthesis, emphasizing stereocontrol and scalability. These efforts contribute to the broader field of organic synthesis .
Eigenschaften
IUPAC Name |
8-(2-phenylethylsulfonyl)-3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c22-24(23,12-9-15-5-2-1-3-6-15)21-16-7-8-17(21)14-18(13-16)20-11-4-10-19-20/h1-6,10-11,16-18H,7-9,12-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAYITHDPNOGMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)CCC3=CC=CC=C3)N4C=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B2373398.png)




![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-amino-5-chloro-2-methoxybenzoate](/img/structure/B2373406.png)
![(6-chloropyridin-3-yl)-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazin-1-yl]methanone](/img/structure/B2373407.png)
